6-Bromo-2-(tert-butylamino)quinolin-3-ol
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Overview
Description
6-Bromo-2-(tert-butylamino)quinolin-3-ol is a quinoline derivative with a bromine atom at the 6th position and a tert-butylamino group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(tert-butylamino)quinolin-3-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine) under mild conditions
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of recyclable catalysts and green chemistry principles. For example, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are some of the methods employed to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(tert-butylamino)quinolin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and iodine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and halogenated quinolines .
Scientific Research Applications
6-Bromo-2-(tert-butylamino)quinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tert-butylamino)quinolin-3-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives often target enzymes and receptors involved in various biological processes. For example, they can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline: A quinazoline derivative with similar structural features and biological activities.
2-(tert-Butylamino)quinoline: A quinoline derivative with a tert-butylamino group but lacking the bromine atom.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar chemical properties.
Uniqueness
6-Bromo-2-(tert-butylamino)quinolin-3-ol is unique due to the presence of both the bromine atom and the tert-butylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-2-(tert-butylamino)quinolin-3-ol |
InChI |
InChI=1S/C13H15BrN2O/c1-13(2,3)16-12-11(17)7-8-6-9(14)4-5-10(8)15-12/h4-7,17H,1-3H3,(H,15,16) |
InChI Key |
YKUOZBWXKJRJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)O |
Origin of Product |
United States |
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